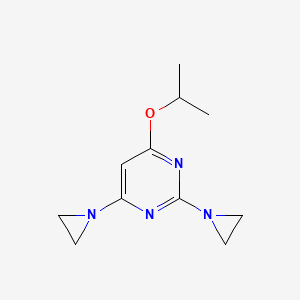
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of aziridinyl groups at positions 2 and 4, and a methylethoxy group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Aziridinyl Groups: The aziridinyl groups can be introduced through nucleophilic substitution reactions using aziridine and appropriate leaving groups.
Attachment of the Methylethoxy Group: The methylethoxy group can be introduced via alkylation reactions using methylethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, while the methylethoxy group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for aziridinyl substitution; electrophiles like halogens for methylethoxy substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to the presence of aziridinyl groups, which can form covalent bonds with DNA.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- involves its interaction with molecular targets such as DNA and proteins. The aziridinyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2,4-diamino-6-(1-methylethoxy)-: Similar structure but with amino groups instead of aziridinyl groups.
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(methoxy)-: Similar structure but with a methoxy group instead of a methylethoxy group.
Uniqueness
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is unique due to the presence of both aziridinyl and methylethoxy groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
64398-63-6 |
|---|---|
Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2,4-bis(aziridin-1-yl)-6-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C11H16N4O/c1-8(2)16-10-7-9(14-3-4-14)12-11(13-10)15-5-6-15/h7-8H,3-6H2,1-2H3 |
InChI Key |
VPZJOKBAQODEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC(=C1)N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


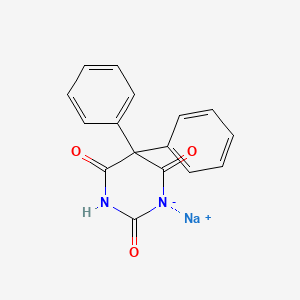
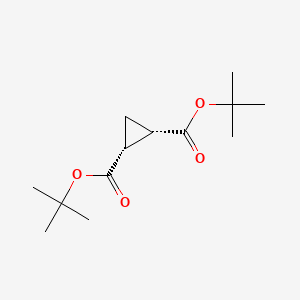
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
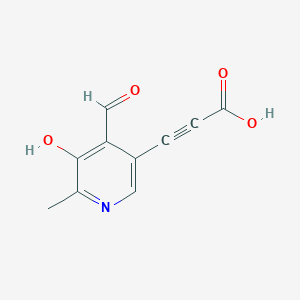
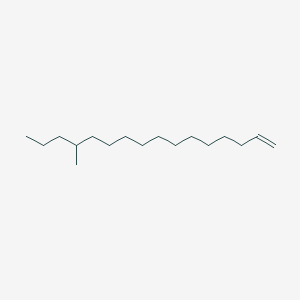
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
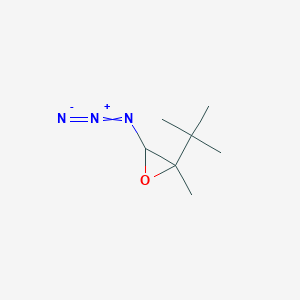
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)

![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)

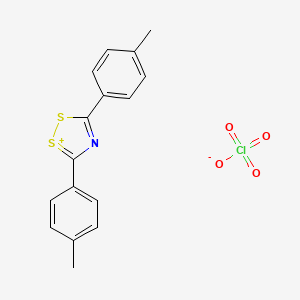
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
